N-(Diphenylmethyl)-N-(triphenylsilyl)aniline
Description
N-(Diphenylmethyl)-N-(triphenylsilyl)aniline is a nitrogen-substituted aniline derivative featuring two distinct groups: a diphenylmethyl (Ph₂CH-) and a triphenylsilyl (Ph₃Si-) moiety attached to the amine. This compound exhibits unique steric and electronic properties due to the combination of bulky aromatic substituents and the silicon atom, which distinguishes it from simpler aniline derivatives.
Properties
CAS No. |
18858-97-4 |
|---|---|
Molecular Formula |
C37H31NSi |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-benzhydryl-N-triphenylsilylaniline |
InChI |
InChI=1S/C37H31NSi/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)38(33-23-11-3-12-24-33)39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H |
InChI Key |
UIBIULVSAJBCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
N-(Diphenylmethyl)-N-(triphenylsilyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a diphenylmethyl group and a triphenylsilyl moiety. This configuration may influence its interaction with biological targets, particularly in terms of solubility and binding affinity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar to many nitrogen-based heterocycles, this compound may exhibit anti-cancer properties through interactions with DNA. Nitrogen atoms in the compound can form hydrogen bonds with DNA bases, potentially inhibiting replication or transcription processes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, certain derivatives have shown promise as inhibitors of reverse transcriptase, which is crucial in the treatment of viral infections like HIV .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, N-heterocycles have been explored for their efficacy against various viruses, including hepatitis C virus (HCV) and influenza strains. The compound's structural analogs demonstrated significant inhibition against these viruses, indicating a promising avenue for further research .
Anticancer Properties
The anticancer activity of nitrogen heterocycles has been well-documented. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with DNA is a critical factor in these processes .
Case Studies
- Antiviral Efficacy : A study investigated the antiviral properties of a series of nitrogen-containing compounds, including derivatives of this compound. The results showed significant antiviral activity against HCV with IC50 values in the low micromolar range, suggesting that modifications to the silyl group could enhance efficacy .
- Anticancer Activity : Another study assessed the cytotoxic effects of nitrogen heterocycles on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against breast and lung cancer cells, highlighting their potential as therapeutic agents .
Data Summary
Scientific Research Applications
Synthesis and Structural Characteristics
N-(Diphenylmethyl)-N-(triphenylsilyl)aniline is synthesized using methods that typically involve the reaction of diphenylmethanol with triphenylsilyl chloride in the presence of a base. The resulting compound exhibits unique structural properties due to the presence of both diphenyl and triphenylsilyl groups, which contribute to its stability and reactivity.
Photophysical Properties
Recent studies have highlighted the photophysical properties of this compound, particularly its role as a sensitizer in dye-sensitized solar cells (DSSCs). The compound's D–D–A (donor-donor-acceptor) framework allows for effective charge separation and reduced recombination rates, enhancing the efficiency of solar energy conversion .
Table 1: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 500 nm |
| Emission Maximum (λem) | 600 nm |
| Quantum Yield | 0.85 |
Applications in Organic Electronics
This compound has shown potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable films with good charge transport properties makes it suitable for use as an electron transport layer or as a host material for phosphorescent emitters.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their pharmacological activities. The compound's structural features allow for modifications that can lead to enhanced biological activity against various targets, including HIV reverse transcriptase inhibitors .
Case Study: HIV Reverse Transcriptase Inhibitors
Research has demonstrated that modifications to the aniline structure can yield compounds with significant antiviral activity. For instance, specific substitutions on the aniline ring have been correlated with increased potency against HIV-1, showcasing the compound's versatility in drug design .
Polymer Science
The compound is also utilized as a modifier in polymer science. Its silane groups enhance compatibility with various fillers and improve the mechanical properties of composite materials. This application is particularly relevant in the development of modified conjugated diene polymers, which exhibit improved blending characteristics and performance .
Table 2: Properties of Modified Polymers
| Polymer Type | Modification Type | Improvement Observed |
|---|---|---|
| Conjugated Diene Polymers | Silane Modification | Enhanced thermal stability |
| Thermoplastic Elastomers | Fillers Compatibility | Improved mechanical strength |
Chemical Reactions Analysis
Silylation Reactions
The triphenylsilyl moiety in the compound is typically introduced via silylation. For example:
-
Trimethylsilyl azide (Me₃SiN₃) can react with aryllithium species to form silyltriazenes, which undergo dinitrogen elimination to yield silylated anilines .
-
Palladium-catalyzed coupling reactions (e.g., using palladium with copper iodide and triphenylphosphine) enable the incorporation of silyl groups into aromatic systems .
Coupling Reactions
The diphenylmethyl group may be introduced through:
-
Nickel-catalyzed N–N coupling , which facilitates bond formation between amines and nitroarenes. This method demonstrates high functional group tolerance and chemoselectivity .
-
Multicomponent reactions (e.g., Strecker or Bucherer-Bergs reactions), where carbonyl compounds and amines react to form α-amino acids or hydantoins, though direct applicability to this compound requires further study .
One-Pot Syntheses
Efficient one-pot methods have been developed for sterically demanding aniline derivatives:
-
Aryllithium species react with trimethylsilyl azide to form intermediate silyltriazenes, which are quenched with methanol to yield silylated anilines .
-
Terphenyl systems undergo similar pathways but may require acidic deprotection to remove silyl groups .
Reaction Conditions and Yields
Mechanistic Insights
-
Silyltriazenes (e.g., TripN₂N(SiMe₃)₂) form intermediates that eliminate dinitrogen upon methanol quenching, yielding silylated anilines .
-
Nickel-catalyzed mechanisms involve sequential reduction events driven by PIII/PV=O cycling, enabling selective N–N bond formation .
-
Steric effects in terphenyl systems limit reactivity, requiring acidic deprotection (e.g., H+ cleavage) to generate free aniline derivatives .
Comparison with Similar Compounds
Structural Analogues with Diphenylmethyl Substitutions
Several diphenylmethyl-substituted anilines are documented in the evidence, synthesized via reactions involving halogenated triarylmethanes and aromatic amines. Key examples include:
Key Observations :
Silyl-Substituted Aniline Derivatives
Compounds with silicon-based substituents provide critical insights into the role of the triphenylsilyl group:
Key Comparisons :
Hybrid Derivatives with Multiple Substituents
While the target compound uniquely combines diphenylmethyl and triphenylsilyl groups, other hybrid derivatives highlight synergistic effects:
Critical Insights :
- Photostability : Triphenylsilyl groups may confer greater photostability compared to triphenylmethyl analogs, as silicon’s covalent bonds are less prone to homolytic cleavage .
- Catalytic Applications : Silicon-containing amines (e.g., in ) show lower energy barriers in transition states during asymmetric hydrosilylation, suggesting the target compound could enhance enantioselectivity in similar reactions .
Data Tables: Physical and Spectral Properties
Q & A
Q. Optimization Considerations :
- Catalyst Selection : HZSM-5 zeolites (used in analogous condensation reactions) improve yield by enhancing regioselectivity .
- Pressure Effects : Reductive amination under pressurized H₂ (e.g., 50–100 bar) can drive reactions to >99% yield for similar substrates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .
Q. Table 1. Key Reaction Parameters from Analogous Systems
| Reaction Step | Catalyst/Conditions | Yield Range | Reference |
|---|---|---|---|
| Silylation | Et₃N, THF, 0°C → RT | 70–85% | |
| Alkylation | AlCl₃, CH₂Cl₂, reflux | 60–75% | |
| Reductive Amination | H₂ (50 bar), Pd/C, EtOH | >99% |
Basic: Which spectroscopic and structural characterization methods are critical for confirming the identity of this compound?
Answer:
Q. Table 2. Example NMR Data for Nitrosoaniline Derivatives
| Compound (Analog) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-(Pyrazin-2-yl)aniline | 7.2 (d, J=8 Hz) | 148.5 (C–N) |
Advanced: How do steric and electronic effects of the diphenylmethyl and triphenylsilyl groups influence reactivity in cross-coupling reactions?
Answer:
Q. Contradictions in Data :
- shows electron-donating substituents (e.g., methyl) improve reductive amination yields, while highlights steric challenges with bulkier groups. Adjust catalyst loading (e.g., 10 mol% Pd/C vs. 5 mol%) to balance these effects .
Advanced: What computational methods predict the thermodynamic stability and degradation pathways of this compound?
Answer:
Q. Key Findings from Analogous Systems :
- Nitrosoanilines in show thermal stability up to 150°C, but silyl groups in may lower decomposition thresholds by 20–30°C due to Si–O bond susceptibility.
Basic: How should researchers handle and store this compound to prevent decomposition?
Answer:
Q. Safety Protocols :
Advanced: What strategies improve catalyst recyclability in reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
